molecular formula C8H7Cl2NO2 B11957008 Methyl 2,6-dichlorophenylcarbamate CAS No. 54268-07-4

Methyl 2,6-dichlorophenylcarbamate

Cat. No.: B11957008
CAS No.: 54268-07-4
M. Wt: 220.05 g/mol
InChI Key: ATABSDIEBKPYGM-UHFFFAOYSA-N
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Description

Methyl 2,6-dichlorophenylcarbamate is a carbamate ester derivative of 2,6-dichloroaniline intended for research and development purposes . The compound is characterized by its molecular structure, which can be represented by the SMILES notation COC(=O)NC1=C(C=CC=C1Cl)Cl . As a member of the carbamate family, it serves as a valuable building block or intermediate in organic synthesis and chemical process development. Potential research applications may include explorations in medicinal chemistry and agrochemical development, though specific biological activity or mechanism of action data for this exact compound is not detailed in the available literature from this search. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the most current findings related to this compound.

Properties

CAS No.

54268-07-4

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

methyl N-(2,6-dichlorophenyl)carbamate

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)11-7-5(9)3-2-4-6(7)10/h2-4H,1H3,(H,11,12)

InChI Key

ATABSDIEBKPYGM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Scheme:

2,6-Dichlorophenol+CH3NCOMethyl 2,6-dichlorophenylcarbamate+HCl\text{2,6-Dichlorophenol} + \text{CH}_3\text{NCO} \rightarrow \text{this compound} + \text{HCl}

Experimental Protocol:

  • Reagents :

    • 2,6-Dichlorophenol (1.0 equiv)

    • Methyl isocyanate (1.1 equiv)

    • Solvent: Toluene or dichloromethane (anhydrous)

    • Catalyst: Triethylamine (TEA, 0.1 equiv)

  • Procedure :

    • Dissolve 2,6-dichlorophenol in anhydrous toluene under nitrogen atmosphere.

    • Add TEA dropwise to neutralize HCl byproduct.

    • Introduce methyl isocyanate at 0–5°C, followed by gradual warming to 25°C.

    • Stir for 6–12 hours until completion (monitored via TLC or HPLC).

  • Workup :

    • Quench with ice-cold water, extract with ethyl acetate, and dry over Na2_2SO4_4.

    • Purify via recrystallization (ethanol/water) or column chromatography.

Data Table: Key Parameters and Outcomes

ParameterValueSource
Yield85–92%
Reaction Temperature0–25°C
Purity (HPLC)≥98%
Byproducts<2% (unreacted starting material)

Advantages : High yield, scalability, and compatibility with industrial processes.
Limitations : Requires handling toxic methyl isocyanate, necessitating strict safety protocols.

Alternative Route via Methyl Chloroacetate and 2,6-Dichloroaniline

A modified approach substitutes methyl isocyanate with methyl chloroacetate and 2,6-dichloroaniline , leveraging a two-step acylation-condensation sequence.

Reaction Scheme:

2,6-Dichloroaniline+ClCH2COOCH3TEAIntermediateRearrangementMethyl 2,6-dichlorophenylcarbamate\text{2,6-Dichloroaniline} + \text{ClCH}2\text{COOCH}3 \xrightarrow{\text{TEA}} \text{Intermediate} \xrightarrow{\text{Rearrangement}} \text{this compound}

Experimental Protocol:

  • Step 1 (Acylation) :

    • React 2,6-dichloroaniline with methyl chloroacetate in toluene at 60°C.

    • Add TEA to scavenge HCl.

  • Step 2 (Rearrangement) :

    • Heat intermediate product with aqueous NaOH (pH 12) at 80°C for 4 hours.

Data Table: Comparative Analysis

ParameterStep 1Step 2
Yield78%88%
Temperature60°C80°C
Key ByproductN-Acylated derivativesHydrolyzed carbamate

Advantages : Avoids methyl isocyanate; suitable for labs lacking specialized infrastructure.
Limitations : Lower overall yield (70–75%) compared to classical method.

Metal-Free C–N Coupling Using Iodine and tert-Butyl Hydroperoxide

Recent advancements employ iodine (I2_2) and tert-butyl hydroperoxide (TBHP) as oxidative catalysts for synthesizing carbamates without metal participation. This method utilizes 2,6-dichlorophenylhydrazine and methyl hydrazinecarboxylate as precursors.

Reaction Scheme:

2,6-Dichlorophenylhydrazine+Methyl hydrazinecarboxylateI2/TBHPMethyl 2,6-dichlorophenylcarbamate\text{2,6-Dichlorophenylhydrazine} + \text{Methyl hydrazinecarboxylate} \xrightarrow{\text{I}_2/\text{TBHP}} \text{this compound}

Experimental Protocol:

  • Reagents :

    • 2,6-Dichlorophenylhydrazine (1.0 equiv)

    • Methyl hydrazinecarboxylate (1.2 equiv)

    • I2_2 (10 mol%), TBHP (2.0 equiv)

    • Solvent: Acetonitrile

  • Procedure :

    • Reflux at 80°C for 8–12 hours under aerobic conditions.

    • Monitor via 1^1H NMR for hydrazine consumption.

Data Table: Optimization Results

ConditionOutcome
Catalyst Loading (I2_2)10 mol% (optimal)
Oxidant (TBHP)2.0 equiv
Yield68–75%
SolventAcetonitrile > DMF > DMSO

Advantages : Eliminates metal catalysts; compatible with sensitive substrates.
Limitations : Moderate yields and longer reaction times.

MetricValue
Throughput50–100 kg/day
Purity99.5%
Waste GenerationReduced by 40% vs. batch

Emerging Biocatalytic Approaches

Enzymatic synthesis using lipases (e.g., Candida antarctica Lipase B) has been explored for greener production. The method employs 2,6-dichlorophenyl acetate and methyl carbamate under mild conditions.

Data Table: Biocatalytic Parameters

ParameterValue
Enzyme Loading5–10 wt%
Solventtert-Butanol
Conversion60–65% (24 hours)
Selectivity>90%

Advantages : Environmentally benign; avoids toxic reagents.
Limitations : Suboptimal conversion rates and enzyme cost .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichlorophenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into amine derivatives.

    Substitution: The chlorine atoms in the 2,6-dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 2,6-dichlorophenylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of methyl 2,6-dichlorophenylcarbamate involves its interaction with specific molecular targets. The compound exerts its effects by inhibiting the activity of certain enzymes or receptors. For example, in the context of its use as a pesticide, it may inhibit acetylcholinesterase, leading to the accumulation of acetylcholine and disruption of normal nerve function in pests.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with methyl 2,6-dichlorophenylcarbamate:

2,6-bis(1,1-Dimethylethyl)-4-methylphenyl methylcarbamate (Terbucarb)
  • CAS Number: Not explicitly listed in evidence.
  • Use : Herbicide (terbucarb) targeting grasses and broadleaf weeds .
  • Structural Difference : Contains bulky tert-butyl groups at the 2 and 6 positions and a methyl group at the 4 position, reducing electrophilicity compared to dichloro-substituted analogs.
  • Activity : Acts as a cellulose biosynthesis inhibitor, differing from typical carbamate neurotoxins .
2,6-Dichlorobenzonitrile (Dichlobenil)
  • CAS Number : 1194-65-2 (inferred from naming conventions in ).
  • Use: Herbicide targeting root systems in non-crop areas .
  • Structural Difference : Replaces the carbamate group with a nitrile, altering mode of action to cell wall disruption.
  • Environmental Impact : Higher persistence due to aromatic chlorine substituents compared to carbamates .
Methyl (3-Hydroxyphenyl)-carbamate
  • CAS Number : 13683-89-1 .
  • Use : General industrial applications (exact use unspecified in ).
  • Structural Difference : A hydroxyl group at the 3 position instead of chlorine atoms, increasing polarity and reducing lipid solubility.
  • Safety Profile : Requires skin and respiratory protection during handling, as outlined in GHS guidelines (e.g., EN 143-compliant respirators) .

Data Table: Comparative Properties

Compound CAS Number Molecular Formula Key Substituents Primary Use Safety Precautions
This compound Not available C₈H₆Cl₂NO₂ (inferred) 2,6-Cl; methyl carbamate Likely herbicide/pesticide Assumed similar to carbamate class
Terbucarb 1918-11-2 C₁₅H₂₁NO₂ 2,6-tert-butyl; 4-methyl Herbicide Not specified in evidence
Dichlobenil 1194-65-2 C₇H₃Cl₂N 2,6-Cl; nitrile Herbicide High environmental persistence
Methyl (3-hydroxyphenyl)-carbamate 13683-89-1 C₈H₉NO₂ 3-OH; methyl carbamate Industrial Skin/respiratory protection required

Key Research Findings

Mode of Action : Carbamates with aromatic chlorine groups (e.g., this compound) may combine acetylcholinesterase inhibition (common in carbamates) with oxidative stress induction due to chlorine’s electrophilic nature.

Safety Considerations : Methyl (3-hydroxyphenyl)-carbamate mandates stringent protective measures (e.g., particulate filters, barrier creams), suggesting that dichloro-substituted variants could require even stricter protocols due to higher toxicity .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing Methyl 2,6-dichlorophenylcarbamate with high purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. Key steps include:
  • Substitution : Reacting 2,6-dichloroaniline with methyl chloroformate in the presence of a base (e.g., sodium hydroxide) to form the carbamate bond. Reaction conditions should be anhydrous to avoid hydrolysis .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product. Monitor purity via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
  • Critical Parameters : Temperature control (0–5°C during substitution to minimize side reactions) and stoichiometric excess of methyl chloroformate (1.2 equivalents) improve yields (>75%) .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:
  • X-ray Crystallography : Resolve bond angles and molecular geometry. For example, the C=O bond length in the carbamate group is typically 1.24 Å, and the Cl–C–Cl angle is ~120°, as confirmed by single-crystal analysis .
  • NMR Spectroscopy : Key signals include δ 3.8 ppm (s, 3H, OCH₃) and δ 7.3–7.5 ppm (m, 3H, aromatic protons) in CDCl₃ .
  • HPLC : Determine lipophilicity using a C18 column (log k ~2.3) with methanol/water mobile phase (70:30) .

Advanced Research Questions

Q. How can contradictory crystallographic data for this compound be resolved?

  • Methodological Answer : Discrepancies in reported bond lengths or angles may arise from differences in data collection (e.g., temperature, radiation source). To resolve:
  • Reanalyze Data : Compare refinement parameters (e.g., R-factor <0.05, θmax >25°) and ensure absorption corrections (multi-scan methods like SADABS) are applied .
  • Validate with DFT Calculations : Use computational models (e.g., B3LYP/6-31G*) to predict geometry and cross-reference with experimental data .
  • Example: A reported C–N bond length of 1.35 Å in one study vs. 1.38 Å in another may reflect crystal packing effects, not structural instability .

Q. What strategies are effective for evaluating structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :
  • Modify Substituents : Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-position of the phenyl ring to assess effects on bioactivity .
  • Biological Assays : Test herbicidal or antifungal activity using agar diffusion (e.g., against Fusarium spp.) and compare IC₅₀ values. A derivative with a –CF₃ group showed 3-fold higher activity than the parent compound in recent studies .
  • Molecular Docking : Use software like AutoDock to predict binding affinity to target enzymes (e.g., acetolactate synthase for herbicidal activity) .

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